molecular formula C5H6N2O B15051110 (E)-N-[(1H-pyrrol-3-yl)methylidene]hydroxylamine

(E)-N-[(1H-pyrrol-3-yl)methylidene]hydroxylamine

Cat. No.: B15051110
M. Wt: 110.11 g/mol
InChI Key: BYNPPKBMTMCMDZ-DAXSKMNVSA-N
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Description

(E)-N-[(1H-pyrrol-3-yl)methylidene]hydroxylamine is an organic compound featuring a pyrrole ring substituted with a hydroxylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[(1H-pyrrol-3-yl)methylidene]hydroxylamine typically involves the condensation of pyrrole-3-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in an aqueous or alcoholic medium, with sodium acetate or another suitable base to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[(1H-pyrrol-3-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction can yield amine derivatives.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the hydroxylamine group under basic or acidic conditions.

Major Products

The major products formed from these reactions include nitroso, nitro, and amine derivatives, as well as various substituted pyrrole compounds.

Scientific Research Applications

(E)-N-[(1H-pyrrol-3-yl)methylidene]hydroxylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism by which (E)-N-[(1H-pyrrol-3-yl)methylidene]hydroxylamine exerts its effects involves interactions with various molecular targets. The hydroxylamine group can form reactive intermediates that interact with biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. Specific pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Pyrrole-3-carbaldehyde: A precursor in the synthesis of (E)-N-[(1H-pyrrol-3-yl)methylidene]hydroxylamine.

    Hydroxylamine: A key reagent in the synthesis.

    Nitroso and Nitro Derivatives: Oxidation products of the compound.

Uniqueness

This compound is unique due to its specific structure, which combines the reactivity of the hydroxylamine group with the stability and versatility of the pyrrole ring. This makes it a valuable compound for various chemical and biological applications.

Properties

Molecular Formula

C5H6N2O

Molecular Weight

110.11 g/mol

IUPAC Name

(NZ)-N-(1H-pyrrol-3-ylmethylidene)hydroxylamine

InChI

InChI=1S/C5H6N2O/c8-7-4-5-1-2-6-3-5/h1-4,6,8H/b7-4-

InChI Key

BYNPPKBMTMCMDZ-DAXSKMNVSA-N

Isomeric SMILES

C1=CNC=C1/C=N\O

Canonical SMILES

C1=CNC=C1C=NO

Origin of Product

United States

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